molecular formula C12H20N2O4S B15053641 Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate

Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate

Cat. No.: B15053641
M. Wt: 288.37 g/mol
InChI Key: OQEYCSMEOLCRHS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with tert-butoxycarbonyl chloride (Boc-Cl) to introduce the tert-butoxycarbonyl (Boc) protecting group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, by binding to the active site and preventing substrate access . This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate can be compared with other thiazole derivatives, such as:

    Ethyl 2-aminothiazole-4-carboxylate: Lacks the Boc protecting group and has different reactivity and applications.

    2-Aminothiazole: A simpler thiazole derivative with a broader range of applications in medicinal chemistry.

    Thiazolidine derivatives: Reduced forms of thiazoles with distinct chemical and biological properties.

Properties

Molecular Formula

C12H20N2O4S

Molecular Weight

288.37 g/mol

IUPAC Name

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-2H-1,3-thiazol-3-yl]acetate

InChI

InChI=1S/C12H20N2O4S/c1-5-17-9(15)8-14-6-7-19-10(14)13-11(16)18-12(2,3)4/h6-7,10H,5,8H2,1-4H3,(H,13,16)

InChI Key

OQEYCSMEOLCRHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CSC1NC(=O)OC(C)(C)C

Origin of Product

United States

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